molecular formula C24H17FN2O4 B11589652 6-amino-8-{2-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{2-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11589652
M. Wt: 416.4 g/mol
InChI Key: PYIKCUBURQAGIU-UHFFFAOYSA-N
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Description

6-Amino-8-{2-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-amino-8-{2-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the amino group, the fluorophenyl moiety, and the methoxy group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield. Industrial production methods may involve optimization of these steps to achieve higher efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, including enzyme inhibition and receptor binding studies.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 6-amino-8-{2-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other chromene derivatives, 6-amino-8-{2-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other amino-chromenes and fluorophenyl derivatives, which may share some properties but differ in their specific activities and applications.

Properties

Molecular Formula

C24H17FN2O4

Molecular Weight

416.4 g/mol

IUPAC Name

6-amino-8-[2-[(4-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17FN2O4/c25-15-7-5-14(6-8-15)12-28-19-4-2-1-3-16(19)23-17-9-21-22(30-13-29-21)10-20(17)31-24(27)18(23)11-26/h1-10,23H,12-13,27H2

InChI Key

PYIKCUBURQAGIU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CC=C4OCC5=CC=C(C=C5)F

Origin of Product

United States

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